![molecular formula C12H11F2NO2 B3025293 4-[(2,4-Difluorophenoxy)methyl]-3,5-dimethylisoxazole CAS No. 932780-66-0](/img/structure/B3025293.png)
4-[(2,4-Difluorophenoxy)methyl]-3,5-dimethylisoxazole
Overview
Description
Scientific Research Applications
Alkylation and Reactivity Studies
Research has explored the alkylation of 3,5-dimethylisoxazole, a component of 4-[(2,4-Difluorophenoxy)methyl]-3,5-dimethylisoxazole. Alkylation with sodium amide in liquid ammonia results in the formation of 3-methyl-5-alkylisoxazoles. This study also examined di- and tri-alkylation reactions, leading to isoxazoles with secondary and tertiary alkyl groups at the 5-position (Kashima, Tobe, Sugiyama, & Yamamoto, 1973). Another study focused on regiospecific alkylation and metalation of 3,5-dimethylisoxazole, which allows for the specific synthesis of disubstituted isoxazoles and corresponding β-diketones (Brunelle, 1981).
Isoxazole Derivatives in Cancer Research
3,5-Dimethylisoxazole derivatives have been studied as potential inhibitors for BRD4, a target for blocking proliferation in various cancer cell lines. These derivatives exhibit robust potency for BRD4 inhibition and show potential as lead compounds for further investigations in cancer treatment (Li, Zhang, Zhao, Yang, Zhang, & Zhou, 2018).
Isoxazole in Bromodomain Ligand Development
The 3,5-dimethylisoxazole moiety has been identified as a novel acetyl-lysine bioisostere in the development of bromodomain ligands. These compounds have shown potential as competitive inhibitors with applications in antiproliferative and anti-inflammatory treatments. X-ray crystallographic analysis has helped understand the activity and selectivity of these isoxazole derivatives against various bromodomains (Hewings, Wang, Philpott, et al., 2011).
properties
IUPAC Name |
4-[(2,4-difluorophenoxy)methyl]-3,5-dimethyl-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2NO2/c1-7-10(8(2)17-15-7)6-16-12-4-3-9(13)5-11(12)14/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEALCQJNUMXOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,4-Difluorophenoxy)methyl]-3,5-dimethylisoxazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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